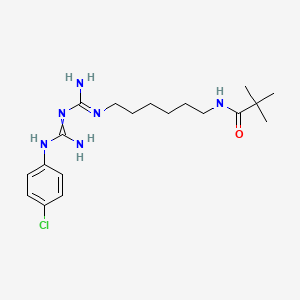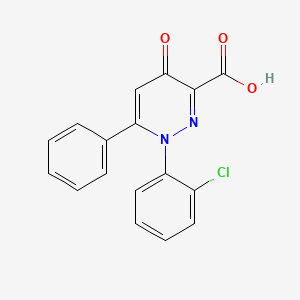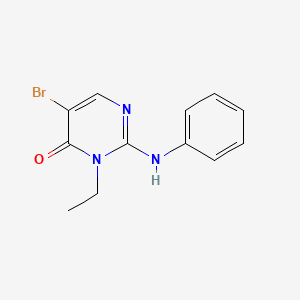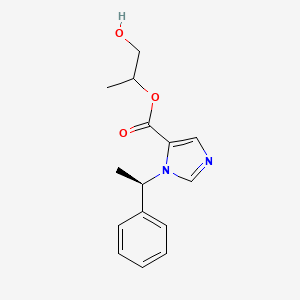![molecular formula C25H32F2O5S B13858023 [9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)
[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate typically involves multiple steps, starting from simpler steroid precursors. The process may include:
Fluorination: Introduction of fluorine atoms into the steroid framework using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: Addition of hydroxyl groups at specific positions using oxidizing agents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Carbonylation: Formation of carbonyl groups through oxidation reactions, often employing reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Thioesterification: Introduction of the fluoromethylsulfanylcarbonyl group via reaction with thiol reagents and subsequent esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and sulfanylcarbonyl groups, leading to the formation of ketones and sulfoxides.
Reduction: Reduction reactions can convert carbonyl groups to alcohols and reduce double bonds within the steroid framework.
Substitution: Halogen atoms (fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Thiols, amines, and other nucleophilic reagents for substitution reactions.
Major Products
Oxidation: Formation of ketones and sulfoxides.
Reduction: Formation of alcohols and reduced steroid derivatives.
Substitution: Formation of various substituted steroid derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated groups can enhance binding affinity and selectivity, making it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Steroid derivatives are known for their anti-inflammatory, immunosuppressive, and anticancer activities. The presence of fluorine atoms may enhance the compound’s metabolic stability and bioavailability.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it a versatile building block for various industrial processes.
作用機序
The mechanism of action of [9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions. The compound’s steroid framework allows it to interact with steroid receptors, modulating gene expression and cellular signaling pathways.
類似化合物との比較
Similar Compounds
Dexamethasone: A synthetic steroid with potent anti-inflammatory and immunosuppressive properties.
Fluocinolone acetonide: A fluorinated steroid used in dermatology for its anti-inflammatory effects.
Prednisolone: A synthetic steroid with anti-inflammatory and immunosuppressive activities.
Uniqueness
The uniqueness of [9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate lies in its specific substitution pattern, particularly the presence of fluorine atoms and the fluoromethylsulfanylcarbonyl group. These features can enhance the compound’s metabolic stability, bioavailability, and binding affinity, making it a valuable candidate for further research and development.
特性
分子式 |
C25H32F2O5S |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
[9-fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32F2O5S/c1-5-20(30)32-25(21(31)33-13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3 |
InChIキー |
DSKGYSMMKZGPDP-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)SCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)

![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)





